1-Bromo-3,5-diiodobenzene
CAS No.: 149428-64-8
Cat. No.: VC21131221
Molecular Formula: C6H3BrI2
Molecular Weight: 408.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149428-64-8 |
---|---|
Molecular Formula | C6H3BrI2 |
Molecular Weight | 408.8 g/mol |
IUPAC Name | 1-bromo-3,5-diiodobenzene |
Standard InChI | InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H |
Standard InChI Key | WIKWRDOTWLACTF-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1I)I)Br |
Canonical SMILES | C1=C(C=C(C=C1I)I)Br |
Introduction
Physical and Chemical Properties
1-Bromo-3,5-diiodobenzene exhibits distinct physical and chemical properties that influence its behavior in various applications and reactions.
Basic Properties
The basic physical and chemical properties of 1-Bromo-3,5-diiodobenzene are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C6H3BrI2 |
Molecular Weight | 408.80100 g/mol |
CAS Number | 149428-64-8 |
Exact Mass | 407.75100 |
Melting Point | 140°C |
Boiling Point | 341.0±32.0 °C (Predicted) |
LogP | 3.65830 |
Hazard Codes | Xi |
Source: Physical and chemical property data
Solubility and Stability
1-Bromo-3,5-diiodobenzene is typically soluble in common organic solvents. The compound should be protected from light during storage to maintain its stability, as halogenated compounds can be light-sensitive. When properly stored, it remains stable for extended periods, though solutions should be handled with specific precautions to prevent degradation.
Synthesis Methods
Several synthetic routes can be employed to prepare 1-Bromo-3,5-diiodobenzene, with halogenation of benzene derivatives being the most common approach.
Halogenation of Benzene Derivatives
A common approach to synthesizing 1-Bromo-3,5-diiodobenzene involves sequential halogenation of benzene or benzene derivatives. This can be achieved through several pathways:
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Starting with 1,3,5-tribromobenzene and performing selective iodination to replace two bromine atoms.
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Beginning with bromobenzene and introducing iodine atoms at the 3 and 5 positions.
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Using 1,3,5-triiodobenzene as a starting material and selectively replacing one iodine with a bromine atom.
The synthesis typically requires specific catalysts and controlled conditions to ensure selectivity. Common catalysts include iron (Fe) or aluminum bromide (AlBr3) for bromination reactions and copper or silver catalysts for iodination steps.
Purification Techniques
After synthesis, 1-Bromo-3,5-diiodobenzene typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include:
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Recrystallization from appropriate solvents (e.g., ethanol, acetone)
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Column chromatography using silica gel with suitable eluent systems
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Sublimation under reduced pressure
Chemical Reactivity
1-Bromo-3,5-diiodobenzene demonstrates diverse reactivity patterns that make it valuable in organic synthesis.
Substitution Reactions
The halogen atoms in 1-Bromo-3,5-diiodobenzene can undergo substitution reactions. Generally, the reactivity of the halogens follows the order: I > Br, meaning that the iodine atoms are typically more reactive in substitution reactions than the bromine atom. This differential reactivity allows for selective transformations at specific positions of the molecule.
Substitution Type | Preferential Site | Typical Products |
---|---|---|
Nucleophilic | Iodine positions | 3,5-disubstituted bromobenzenes |
Electrophilic | Position 4 (between I atoms) | 4-substituted-1-bromo-3,5-diiodobenzenes |
Radical | Mixed selectivity | Various substitution products |
Coupling Reactions
1-Bromo-3,5-diiodobenzene serves as an excellent substrate for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as:
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Suzuki-Miyaura coupling with boronic acids
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Stille coupling with organostannanes
These reactions can be used to introduce various functional groups at the halogen positions, allowing for the construction of complex molecular architectures. The differential reactivity of bromine versus iodine enables selective functionalization, making this compound particularly valuable in stepwise synthesis strategies.
Applications in Research
1-Bromo-3,5-diiodobenzene finds applications in various research domains, with significant contributions to organic synthesis and materials science.
Organic Synthesis Applications
In organic synthesis, 1-Bromo-3,5-diiodobenzene serves as a valuable building block for:
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Construction of complex aromatic systems
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Synthesis of dendrimers and hyperbranched molecules
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Preparation of materials with specific electronic properties
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Development of pharmaceutically active compounds
Several research groups have utilized this compound in their work. For instance, Kinbara et al. (2008) employed it in the synthesis of advanced molecular structures as documented in the Journal of the American Chemical Society. Additionally, Rondeau-Gagne et al. (2011) utilized it in organic and biomolecular chemistry applications.
Application Area | Specific Use | Relevant Research |
---|---|---|
Dendrimer Synthesis | Core building block | Kinbara et al., 2008, JACS |
Polymer Chemistry | Monomer for conjugated polymers | Rondeau-Gagne et al., 2011, Org. Biomol. Chem. |
Materials Science | Precursor for electronic materials | Bo et al., 2004, Org. Lett. |
Supramolecular Chemistry | Component in host-guest systems | Godt et al., 2000, J. Org. Chem. |
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